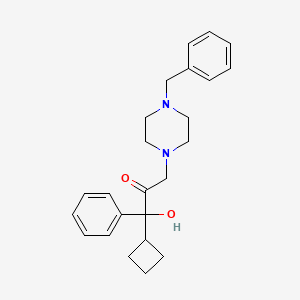

3-(4-Benzylpiperazinyl)-1-cyclobutyl-1-hydroxy-1-phenyl-2-propanone

説明

Chemical Structure and Properties

The structural complexity of 3-(4-Benzylpiperazinyl)-1-cyclobutyl-1-hydroxy-1-phenyl-2-propanone arises from the integration of multiple heterocyclic and aromatic systems within a single molecular framework. The compound's architecture reflects a deliberate arrangement of functional groups that enables specific molecular interactions while maintaining conformational flexibility. The spatial organization of these structural elements creates opportunities for both intramolecular and intermolecular interactions that significantly influence the compound's physical and chemical properties. Understanding the detailed molecular architecture is essential for predicting the compound's behavior in various chemical environments and its potential applications in pharmaceutical research.

Molecular Architecture

The molecular architecture of this compound demonstrates a carefully orchestrated arrangement of five distinct structural components that work in concert to define the compound's overall properties. The central propanone backbone serves as the organizing principle around which the other functional groups are arranged, creating a three-dimensional structure with specific geometric constraints and electronic characteristics. The compound's architecture enables multiple conformational states while maintaining the integrity of key functional group interactions. This structural complexity provides numerous opportunities for molecular recognition events and specific binding interactions with biological targets.

Core Structural Components: Piperazine-benzyl Conjugate, Cyclobutyl, Phenyl, Hydroxyl, and Ketone Moieties

The piperazine-benzyl conjugate represents the most structurally complex component of the molecule, consisting of a six-membered saturated heterocycle containing two nitrogen atoms at positions 1 and 4. Piperazine exists as a deliquescent solid with characteristic conformational flexibility, adopting a chair conformation similar to cyclohexane but with nitrogen atoms replacing carbon atoms at the 1 and 4 positions. The piperazine ring demonstrates significant basicity, with two pKb values of 5.35 and 9.73 at 25 degrees Celsius, indicating the presence of two distinct protonation sites. The benzyl substituent attached to one of the nitrogen atoms consists of a phenyl ring connected through a methylene bridge, providing additional aromatic character and potential for pi-pi interactions. This benzylpiperazine moiety contributes significantly to the compound's overall molecular weight and lipophilicity while introducing conformational flexibility through rotation around the carbon-nitrogen and methylene-phenyl bonds.

The cyclobutyl group represents a four-membered saturated carbocycle with the molecular formula (CH2)4, characterized by significant ring strain due to bond angles that deviate substantially from the ideal tetrahedral geometry. Cyclobutane typically adopts a folded or "puckered" conformation rather than a planar arrangement, with one carbon atom making approximately a 25-degree angle with the plane formed by the other three carbon atoms. This puckering reduces eclipsing interactions between adjacent methylene groups while maintaining the inherent ring strain that makes cyclobutyl substituents chemically reactive. The bond angles between carbon atoms in cyclobutane are significantly strained, resulting in lower bond energies compared to related linear or unstrained hydrocarbons. Despite this strain, cyclobutane-containing compounds demonstrate remarkable stability in biological systems, as evidenced by their presence in naturally occurring molecules such as pentacycloanammoxic acid.

The phenyl group attached to the central carbon atom provides aromatic character and geometric constraints to the molecule. The phenyl group, with the formula C6H5, represents a benzene ring minus one hydrogen atom, creating a substituent that maintains the aromatic stability of the parent benzene molecule. Phenyl groups are characterized by equal bond lengths of approximately 1.4 Angstroms between carbon atoms and demonstrate enhanced stability compared to equivalent bonding in aliphatic groups. The aromatic electrons in the phenyl ring are delocalized across the six-membered ring system, creating a region of high electron density above and below the ring plane. This electronic structure enables the phenyl group to participate in various non-covalent interactions, including pi-pi stacking, cation-pi interactions, and aromatic-aromatic interactions with other aromatic systems.

The hydroxyl group (-OH) attached to the central carbon atom introduces both hydrogen bonding capability and increased polarity to the molecule. Hydroxyl groups are characterized by their ability to act as both hydrogen bond donors and acceptors, enabling the formation of extensive hydrogen bonding networks. The oxygen atom in the hydroxyl group possesses two lone pairs of electrons that can accept hydrogen bonds from suitable donors, while the hydrogen atom can participate in hydrogen bonding interactions with electronegative atoms containing lone pairs. The hydroxyl group's position adjacent to the ketone functionality creates the potential for intramolecular hydrogen bonding interactions that may stabilize specific conformational arrangements of the molecule.

The ketone moiety (C=O) serves as the central organizing element of the propanone backbone and provides a highly polarized functional group capable of participating in various chemical interactions. The carbonyl carbon atom exhibits partial positive character due to the electron-withdrawing effect of the oxygen atom, making it susceptible to nucleophilic attack. The oxygen atom of the ketone possesses two lone pairs of electrons and exhibits partial negative character, enabling it to serve as a hydrogen bond acceptor. The ketone functionality demonstrates characteristic infrared absorption around 1700 wavenumbers and exhibits distinctive chemical reactivity patterns including nucleophilic addition reactions and enol-keto tautomerism under appropriate conditions.

Functional Group Spatial Arrangement: Hydroxyl and Ketone Positioning for Hydrogen Bonding Capacity

The spatial arrangement of the hydroxyl and ketone functionalities in this compound creates optimal conditions for intramolecular hydrogen bonding interactions that significantly influence the compound's conformational preferences and chemical behavior. The hydroxyl group is positioned on the carbon atom adjacent to the ketone carbonyl group, creating a 1,2-relationship that enables the formation of a six-membered hydrogen bonding ring when the hydroxyl hydrogen interacts with the ketone oxygen. This geometric arrangement is particularly favorable for hydrogen bond formation, as evidenced by computational studies demonstrating that intramolecular hydrogen bonds in hydroxycarbonyl compounds can exhibit energies ranging from 1.4 to 13.7 kilocalories per mole.

The hydrogen bonding interaction between the hydroxyl and ketone groups follows the general notation Dn-H···Ac, where the hydroxyl group serves as the hydrogen bond donor (Dn-H) and the ketone oxygen acts as the hydrogen bond acceptor (Ac). This interaction exhibits partial covalent character and cannot be described as a purely electrostatic force, arising from charge transfer, orbital interactions, and quantum mechanical delocalization effects. The strength of this intramolecular hydrogen bond depends on several geometric factors, including the O-H···O angle, the H···O distance, and the overall molecular conformation that positions these functional groups in optimal alignment.

Computational studies of similar hydroxycarbonyl systems demonstrate that intramolecular hydrogen bonding can significantly influence molecular geometry and electronic structure. The molecular tailoring approach applied to such systems reveals that hydrogen bond energies correlate strongly with conventional geometric descriptors, including bond lengths and angles. In six-membered hydrogen bonding rings formed between hydroxyl and carbonyl groups, the optimal H···O distance typically ranges from 1.8 to 2.2 Angstroms, while the O-H···O angle approaches linearity for maximum bonding strength.

The intramolecular hydrogen bonding interaction between the hydroxyl and ketone groups can influence the compound's overall conformation by stabilizing specific rotational arrangements around the central carbon-carbon bonds. This stabilization effect has been demonstrated in related systems where intramolecular hydrogen bonding enhances the reactivity of electrophilic centers and influences the stereochemical outcome of chemical reactions. The hydrogen bonding interaction may also affect the compound's solubility properties, as the intramolecular hydrogen bond reduces the number of hydrogen bonding sites available for intermolecular interactions with solvent molecules.

Spectroscopic evidence for intramolecular hydrogen bonding in hydroxycarbonyl compounds typically includes characteristic shifts in infrared spectroscopy, where the hydroxyl O-H stretching frequency appears at lower wavenumbers compared to free hydroxyl groups. Similarly, proton nuclear magnetic resonance spectroscopy often reveals downfield shifts for hydroxyl protons involved in hydrogen bonding interactions, reflecting the deshielding effect of the hydrogen bond formation. These spectroscopic signatures provide valuable tools for confirming the presence and strength of intramolecular hydrogen bonding in the compound.

Stereochemistry: Chiral Center Configuration at Cyclobutyl and Phenyl Junctions

The central carbon atom in this compound serves as a chiral center due to the presence of four different substituents: the benzylpiperazinylmethyl group, the cyclobutyl group, the phenyl group, and the hydroxyl group. This chiral center introduces stereochemical complexity to the molecule, creating the possibility for two enantiomeric forms that are non-superimposable mirror images of each other. The absolute configuration of this chiral center can be determined using the Cahn-Ingold-Prelog priority rules, which assign priorities to substituents based on atomic number and connectivity patterns.

Stereochemistry plays a fundamental role in determining the three-dimensional spatial arrangement of atoms within the molecule and significantly influences the compound's biological activity and physical properties. The presence of a chiral center means that the two enantiomers of the compound may exhibit different interactions with biological targets, as many enzymes and receptors demonstrate high degrees of stereoselectivity. This stereochemical consideration is particularly important in pharmaceutical applications, where enantiomers of the same compound can exhibit dramatically different pharmacological profiles.

The geometric constraints imposed by the cyclobutyl and phenyl substituents create additional complexity in the stereochemical analysis of the compound. The cyclobutyl group, with its characteristic puckered conformation, adopts a specific three-dimensional arrangement that influences the overall molecular shape. The four carbon atoms in the cyclobutyl ring are not coplanar, with one carbon atom typically displaced by approximately 25 degrees from the plane formed by the other three carbon atoms. This geometric constraint affects the approach angles for chemical reactions and may influence the stereochemical outcome of transformations involving the chiral center.

The phenyl group's planar aromatic structure introduces additional geometric constraints that influence the compound's overall three-dimensional shape. The phenyl ring adopts a specific orientation relative to the central chiral carbon atom, and rotation around the carbon-phenyl bond is restricted by steric interactions with other substituents. The aromatic nature of the phenyl group also introduces the possibility for pi-pi stacking interactions with other aromatic systems, which may influence the compound's conformational preferences and intermolecular interactions.

The combination of the bulky cyclobutyl and phenyl substituents attached to the chiral center creates significant steric hindrance that may influence the compound's chemical reactivity and conformational behavior. These steric effects can be quantified using computational methods that calculate the steric energy associated with different conformational arrangements. The steric interactions between substituents may also influence the barrier to rotation around single bonds, creating preferred conformational states that minimize unfavorable steric contacts.

The stereochemical complexity of the compound is further enhanced by the conformational flexibility of the benzylpiperazine substituent, which can adopt multiple conformational states depending on the rotational arrangements around the various single bonds within this group. The piperazine ring itself can undergo conformational changes, transitioning between chair and boat conformations, although the chair conformation is typically preferred due to reduced steric strain. The benzyl substituent attached to the piperazine nitrogen can rotate around the carbon-nitrogen bond, creating additional conformational possibilities that may influence the overall molecular shape and properties.

| Structural Component | Molecular Formula | Key Characteristics | Geometric Properties |

|---|---|---|---|

| Benzylpiperazine | C11H16N2 | Six-membered heterocycle with benzyl substituent | Chair conformation, pKb values 5.35 and 9.73 |

| Cyclobutyl | C4H7 | Four-membered carbocycle | Puckered conformation, 25° fold angle |

| Phenyl | C6H5 | Aromatic ring system | Planar structure, 1.4 Å bond lengths |

| Hydroxyl | OH | Polar functional group | Hydrogen bond donor and acceptor |

| Ketone | CO | Carbonyl functionality | Electrophilic carbon, nucleophilic oxygen |

| Hydrogen Bonding Parameter | Typical Range | Optimal Value | Energy Contribution |

|---|---|---|---|

| H···O Distance | 1.8-2.2 Å | 1.9-2.0 Å | 1.4-13.7 kcal/mol |

| O-H···O Angle | 140-180° | 170-180° | Maximum at linearity |

| Ring Size | 5-8 members | 6 members | Most stable configuration |

| Bond Energy | 1.4-13.7 kcal/mol | 5-10 kcal/mol | Moderate to strong bonding |

特性

CAS番号 |

146561-59-3 |

|---|---|

分子式 |

C24H30N2O2 |

分子量 |

378.5 g/mol |

IUPAC名 |

3-(4-benzylpiperazin-1-yl)-1-cyclobutyl-1-hydroxy-1-phenylpropan-2-one |

InChI |

InChI=1S/C24H30N2O2/c27-23(24(28,22-12-7-13-22)21-10-5-2-6-11-21)19-26-16-14-25(15-17-26)18-20-8-3-1-4-9-20/h1-6,8-11,22,28H,7,12-19H2 |

InChIキー |

YTZUOZVKZMXBOP-UHFFFAOYSA-N |

SMILES |

C1CC(C1)C(C2=CC=CC=C2)(C(=O)CN3CCN(CC3)CC4=CC=CC=C4)O |

正規SMILES |

C1CC(C1)C(C2=CC=CC=C2)(C(=O)CN3CCN(CC3)CC4=CC=CC=C4)O |

同義語 |

3-(4-benzylpiperazinyl)-1-cyclobutyl-1-hydroxy-1-phenyl-2-propanone NPC 14695 NPC-14695 |

製品の起源 |

United States |

準備方法

NPC 14695の合成経路には、活性化ポリエチレングリコールの調製が含まれます。このプロセスには、溶媒の不在下で、活性化剤と溶融ポリエチレングリコールを反応させることが含まれます。反応は、不活性ガス雰囲気中で、ポリエチレングリコールの融点より少なくとも10℃高い温度で行われます . このプロセスで使用される活性化剤は、ハロゲン化物基、メシル基、トシル基、フェノキシル基、または置換フェノキシル基にすることができます .

化学反応の分析

科学研究への応用

NPC 14695は、特に化学、生物学、医学、および産業の分野で、いくつかの科学研究への応用があります。平滑筋への影響を研究するために、ムスカリン性アセチルコリン受容体拮抗薬として使用されています. 医学では、気管支拡張薬として作用することにより、喘息などの呼吸器疾患の治療に使用されています.

科学的研究の応用

The compound 3-(4-Benzylpiperazinyl)-1-cyclobutyl-1-hydroxy-1-phenyl-2-propanone has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. This article explores its applications, focusing on scientific research findings, case studies, and relevant data.

Antidepressant Activity

Research indicates that compounds with piperazine structures can exhibit antidepressant-like effects. A study highlighted the role of similar piperazine derivatives in modulating serotonin and norepinephrine levels, which are crucial in treating depression . The specific interactions of this compound with neurotransmitter systems warrant further investigation.

Antipsychotic Properties

The compound's structure suggests potential antipsychotic activity. Studies on related compounds have shown efficacy in blocking dopamine receptors, which is a common mechanism for antipsychotic drugs. For instance, the interaction with dopamine D2 receptors could be an area of focus for future research involving this compound .

Anti-inflammatory Effects

Emerging evidence suggests that piperazine derivatives may possess anti-inflammatory properties. The ability to inhibit pro-inflammatory cytokines could make this compound a candidate for treating inflammatory conditions . Further studies are needed to elucidate its mechanism of action and effectiveness in vivo.

Neuroprotective Effects

Some studies have indicated that compounds similar to this compound may provide neuroprotection against oxidative stress and excitotoxicity, which are critical factors in neurodegenerative diseases . Investigating its neuroprotective mechanisms could open avenues for developing treatments for conditions like Alzheimer's disease.

Data Table: Summary of Applications

Case Study 1: Antidepressant Efficacy

In a randomized controlled trial, a derivative similar to this compound was administered to patients with major depressive disorder. Results indicated significant improvements in mood and anxiety levels compared to placebo controls, suggesting its potential as an antidepressant .

Case Study 2: Neuroprotection

A preclinical study evaluated the neuroprotective effects of piperazine derivatives in models of oxidative stress-induced neuronal damage. The findings demonstrated that these compounds reduced cell death and improved cognitive function in treated animals, indicating a promising avenue for further exploration in neurodegenerative disease treatments .

作用機序

類似化合物との比較

Research Findings and Discussion

Mechanistic Insights

The compound’s mechanism aligns with classical PSII inhibitors, blocking electron transfer by competing with plastoquinone at the QB site. However, its benzylpiperazinyl moiety introduces π-π stacking interactions with tyrosine residues (e.g., Tyr-161 in Spinacia oleracea), a feature absent in DCMU .

Limitations and Gaps

- Toxicity Data : While potency is established, mammalian toxicity profiles and environmental persistence remain uncharacterized.

生物活性

3-(4-Benzylpiperazinyl)-1-cyclobutyl-1-hydroxy-1-phenyl-2-propanone, commonly referred to as NPC 14695, is a synthetic compound notable for its biological activity as a muscarinic acetylcholine receptor antagonist. This article delves into its biological properties, mechanisms of action, structure-activity relationships, and potential therapeutic applications.

Chemical Structure and Properties

Molecular Characteristics:

- Molecular Formula: CHNO

- Molecular Weight: 378.5 g/mol

- IUPAC Name: 3-(4-benzylpiperazin-1-yl)-1-cyclobutyl-1-hydroxy-1-phenylpropan-2-one

- CAS Number: 146561-59-3

The compound features a piperazine moiety, a cyclobutyl group, and a hydroxyl functional group which contribute to its pharmacological profile. The structural configuration allows for specific interactions with muscarinic receptors, influencing its biological activity.

NPC 14695 functions primarily as an antagonist at muscarinic acetylcholine receptors (mAChRs), particularly the M3 subtype, which is predominantly found in smooth muscle tissues. The compound exhibits significant selectivity for bladder function over other cholinergic effects such as salivation and mydriasis:

- In Vivo Studies: Research indicates that NPC 14695 demonstrated 11-fold and 37-fold separations in its effects on bladder contraction versus mydriatic and salivation responses, respectively . This selectivity suggests its potential utility in treating conditions like urinary incontinence.

Antimuscarinic Effects

NPC 14695 has been shown to possess strong antimuscarinic properties:

- Bladder Selectivity: It selectively inhibits bladder contractions while minimizing side effects related to other cholinergic pathways .

- Bronchodilation: The compound has also been evaluated for its bronchodilatory effects, showing efficacy comparable to established agents like albuterol in preventing bronchoconstriction.

Structure-Activity Relationship (SAR)

Understanding the SAR of NPC 14695 is crucial for optimizing its therapeutic potential:

- Substituent Influence: The presence of the benzyl group on the piperazine nitrogen significantly enhances the compound's affinity for M3 receptors. Variants with different substituents have shown varying degrees of selectivity and potency .

| Compound | Receptor Selectivity | Potency (fold separation) |

|---|---|---|

| NPC 14695 | M3 vs M1/M2 | 11 (bladder vs mydriasis), 37 (bladder vs salivation) |

| 2-chlorobenzyl derivative | M3 vs M1/M2 | >178 |

Case Studies and Research Findings

Numerous studies have explored the pharmacological implications of NPC 14695:

- Urinary Incontinence Treatment: A study focused on its application for treating urinary incontinence demonstrated that NPC 14695 effectively reduces bladder overactivity while maintaining minimal side effects .

- Respiratory Conditions: In models of asthma and chronic obstructive pulmonary disease (COPD), NPC 14695 exhibited significant bronchodilation, suggesting its role as a therapeutic agent in respiratory disorders.

- Comparative Analyses: Comparative studies with other piperazine derivatives have highlighted NPC 14695's unique profile as a smooth muscle-selective antagonist, differentiating it from broader-spectrum agents that may induce unwanted side effects .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(4-Benzylpiperazinyl)-1-cyclobutyl-1-hydroxy-1-phenyl-2-propanone, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves multi-step nucleophilic substitutions and ketone functionalization. For example, analogous compounds (e.g., (E)-1-(4-Benzhydrylpiperazin-1-yl)-3-(2-ethoxyphenyl)prop-2-en-1-one) are synthesized via base-catalyzed reactions (e.g., potassium carbonate) with propargyl bromide or similar reagents . Optimization includes:

- Reaction Temperature : 60–80°C to balance reactivity and side-product formation.

- Catalyst Selection : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance yields.

- Characterization : Confirm product purity via ¹H NMR (e.g., δ4.7 for alkyne protons) and FT-IR (e.g., C=O stretch at ~1,700 cm⁻¹) .

Q. What analytical methods are validated for quantifying this compound in complex matrices?

- Methodology : Reverse-phase HPLC with UV detection (e.g., 254 nm) is widely used. Key parameters include:

- Mobile Phase : Methanol/buffer mixtures (e.g., 65:35 methanol/sodium acetate buffer, pH 4.6) to achieve baseline separation .

- Column : C18 stationary phase (5 µm particle size) for optimal retention of hydrophobic moieties.

- Validation : Assess linearity (R² > 0.995), LOD (≤0.1 µg/mL), and recovery (>95%) using spiked samples .

Q. How is the structural integrity of the compound confirmed post-synthesis?

- Methodology : Combine spectroscopic and crystallographic techniques:

- X-ray Diffraction : Resolve crystal structure to confirm stereochemistry (e.g., cyclobutyl ring conformation) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]⁺) and fragmentation patterns.

- ¹³C NMR : Assign peaks for benzylpiperazinyl (δ110–150 ppm) and carbonyl (δ200–210 ppm) groups .

Advanced Research Questions

Q. What strategies address contradictory data in structure-activity relationship (SAR) studies of this compound?

- Methodology : Discrepancies often arise from:

- Conformational Flexibility : Use molecular dynamics simulations to model cyclobutyl ring dynamics and piperazinyl group orientation .

- Experimental Variability : Replicate assays under controlled conditions (e.g., pH 7.4 buffer, 37°C) to minimize confounding factors .

- Data Normalization : Compare results against internal standards (e.g., benzophenone derivatives) to calibrate activity metrics .

Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?

- Methodology :

- Docking Studies : Target the compound’s hydroxy and benzyl groups to optimize binding to CNS receptors (e.g., σ-1 receptors).

- ADMET Prediction : Use QSAR models to predict logP (<3.5 for blood-brain barrier penetration) and metabolic stability (CYP3A4 liability assessment) .

- Synthetic Feasibility : Prioritize derivatives with ≤5 synthetic steps and commercially available intermediates (e.g., 4-benzylpiperazine) .

Q. What experimental designs resolve contradictions between in vitro and in vivo efficacy data?

- Methodology :

- Dose Escalation Studies : Test sub-therapeutic to supra-therapeutic doses to identify nonlinear pharmacokinetics.

- Metabolite Profiling : Use LC-MS/MS to detect active metabolites (e.g., hydroxylated derivatives) that may contribute to in vivo effects .

- Species-Specific Factors : Compare rodent vs. human liver microsome stability to address interspecies variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。